molecular formula C21H31NS2 B12295431 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B12295431
M. Wt: 361.6 g/mol
InChI Key: WJUWUCXVQBXBSE-UHFFFAOYSA-N
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Description

7-Tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene is a tricyclic heterocyclic compound characterized by a fused dithia-azatricyclic core and a tridecan-7-yl substituent. Its molecular formula is C₂₃H₃₅NS₂, with a molecular weight of 385.66 g/mol. The structure features:

  • A central tricyclic framework (norbornene-like) with two sulfur atoms at positions 3 and 11.
  • A nitrogen atom incorporated into the seven-membered azacyclic ring.
  • A long aliphatic chain (tridecan-7-yl) at position 7, influencing lipophilicity and solubility .

This compound belongs to the dithieno-pyrrole class, which is studied for applications in organic electronics, pharmaceuticals, and as synthetic intermediates due to its π-conjugated system and sulfur-nitrogen heteroatoms .

Properties

Molecular Formula

C21H31NS2

Molecular Weight

361.6 g/mol

IUPAC Name

7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C21H31NS2/c1-3-5-7-9-11-17(12-10-8-6-4-2)22-18-13-15-23-20(18)21-19(22)14-16-24-21/h13-17H,3-12H2,1-2H3

InChI Key

WJUWUCXVQBXBSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)N1C2=C(C3=C1C=CS3)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves multiple steps, typically starting with the preparation of the tricyclic core. This core is then functionalized with the tridecyl and dithia-azatricyclo groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-Tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene with analogs differing in substituents, heteroatoms, or alkyl chain length.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
7-Octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene C₁₆H₂₁NS₂ Octyl group at position 7 291.47 Shorter alkyl chain; higher solubility in polar solvents. Used in OLED research.
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene C₁₆H₁₉Br₂NS₂ Octyl + bromine at positions 4,10 449.27 Bromination enhances electrophilicity; potential for cross-coupling reactions.
4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene C₂₄H₃₅Br₂NS₂ Branched 2-hexyldecyl at position 7 561.48 Bulkier substituent increases steric hindrance; impacts crystal packing and reactivity.
3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide C₉H₈O₂S₃ Additional sulfone group (S=O) 260.33 Sulfone group enhances polarity; studied for antibacterial activity.

Key Structural and Functional Differences

Alkyl Chain Impact: The tridecan-7-yl chain in the target compound increases lipophilicity compared to shorter chains (e.g., octyl), making it more suitable for lipid membrane interactions or non-polar solvent applications . Branched chains (e.g., 2-hexyldecyl) introduce steric effects, reducing reaction rates in substitution reactions .

Halogenation Effects :

  • Brominated derivatives (e.g., 4,10-dibromo analogs) exhibit higher molecular weights (~449–561 g/mol) and enhanced reactivity in Suzuki-Miyaura cross-coupling reactions .
  • Bromine atoms also redshift UV-Vis absorption spectra due to increased electron-withdrawing effects .

Heteroatom Variations :

  • Replacement of sulfur with sulfone groups (e.g., 7,7-dioxide derivatives) significantly increases polarity, altering solubility and biological activity .

Research Findings

  • Synthetic Applications: The octyl-substituted analog (CAS 141029-75-6) is commercially available (TCI America) and used as a monomer for conductive polymers .
  • Biological Activity : Sulfone-containing tricyclic compounds (e.g., 7,7-dioxide derivatives) show moderate antifungal activity against Candida albicans .
  • Electronic Properties : Brominated derivatives exhibit lower HOMO-LUMO gaps, making them candidates for organic semiconductors .

Biological Activity

The compound 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex heterocyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antibacterial properties and other relevant biological effects supported by various studies.

Biological Activity Overview

Research into the biological activity of 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has primarily focused on its antibacterial properties . The following sections detail findings from various studies.

Study Findings

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity against several strains, including Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results indicated that the compound exhibited significant inhibition zones against these bacteria, suggesting effective antibacterial properties .
  • Mechanism of Action :
    • The proposed mechanism involves disruption of bacterial cell walls and interference with metabolic pathways critical for bacterial survival. The presence of sulfur and nitrogen in the structure may enhance its ability to penetrate bacterial membranes .

Data Table: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)Sensitivity Level
Escherichia coli15Moderate
Staphylococcus aureus20High
Klebsiella pneumoniae10Low

Case Study 1: Synthesis and Characterization

In a detailed synthesis study, researchers synthesized derivatives of triazine and thiadiazole compounds similar to 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene. The synthesized compounds were characterized using FTIR and NMR spectroscopy techniques to confirm their structures and assess their biological activities .

Case Study 2: Comparative Analysis

A comparative analysis was conducted between 7-tridecan-7-yl derivatives and other known antibacterial agents. The study revealed that while some derivatives showed lower activity than standard antibiotics, they still presented unique mechanisms that could be harnessed for drug development .

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